molecular formula C20H23N3O3 B2446644 N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide CAS No. 1090898-34-2

N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide

Cat. No.: B2446644
CAS No.: 1090898-34-2
M. Wt: 353.422
InChI Key: LNRQNKLEPHDESH-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a cyanocycloheptyl group and a chromenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide typically involves multiple steps:

    Formation of the Chromenyl Moiety: The chromenyl part of the molecule can be synthesized through the condensation of 4-methyl-2H-chromen-2-one with appropriate amines under acidic or basic conditions.

    Introduction of the Cyanocycloheptyl Group: The cyanocycloheptyl group can be introduced via a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with a cyanide source.

    Coupling Reaction: The final step involves coupling the chromenyl intermediate with the cyanocycloheptyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower activation energy and increase reaction rates.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form quinones under oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of chromenyl quinones.

    Reduction: Conversion of the nitrile group to primary amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide exerts its effects is not fully understood but may involve:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclohexyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-(1-cyanocyclooctyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide: Similar structure but with a cyclooctyl group.

Uniqueness

N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)amino]acetamide is unique due to its specific combination of a cyanocycloheptyl group and a chromenyl moiety, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[(4-methyl-2-oxochromen-7-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-10-19(25)26-17-11-15(6-7-16(14)17)22-12-18(24)23-20(13-21)8-4-2-3-5-9-20/h6-7,10-11,22H,2-5,8-9,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRQNKLEPHDESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NCC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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